molecular formula C18H23FN6O B6803937 N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide

N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide

Cat. No.: B6803937
M. Wt: 358.4 g/mol
InChI Key: CEFLVGIBIQZORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on various biological targets.

Properties

IUPAC Name

N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O/c1-23-12-14(11-21-23)24-6-8-25(9-7-24)18(26)22-16-3-2-13-10-20-5-4-15(13)17(16)19/h2-3,11-12,20H,4-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFLVGIBIQZORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2)C(=O)NC3=C(C4=C(CNCC4)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the fluorine atom: This step may involve electrophilic fluorination using reagents such as Selectfluor.

    Formation of the piperazine ring: This can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

    Coupling with the pyrazole moiety: This step involves the formation of an amide bond between the piperazine and the pyrazole derivative, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with various enzymes or receptors, contributing to the understanding of its pharmacological properties.

Medicine

In medicine, N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit a particular enzyme, leading to reduced production of a pro-inflammatory mediator.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide
  • N-(5-bromo-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide
  • N-(5-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide

Uniqueness

The uniqueness of N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide lies in the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.